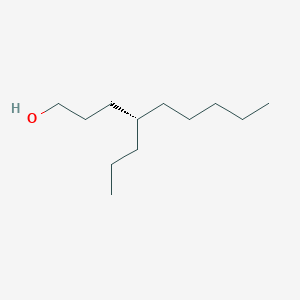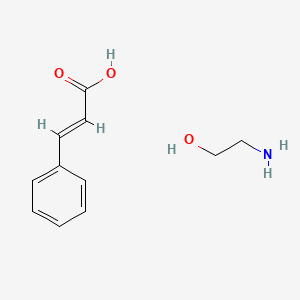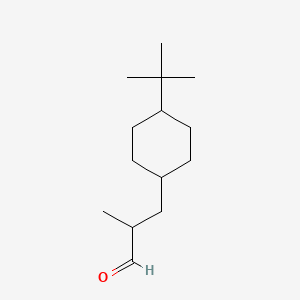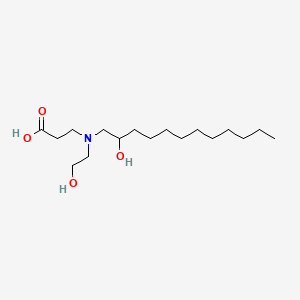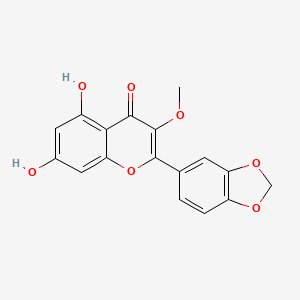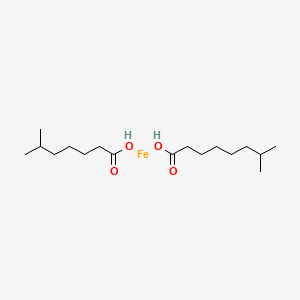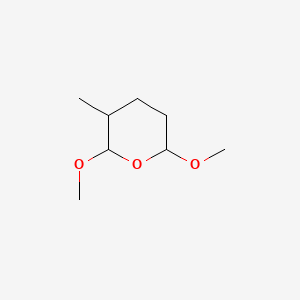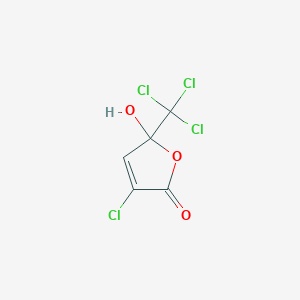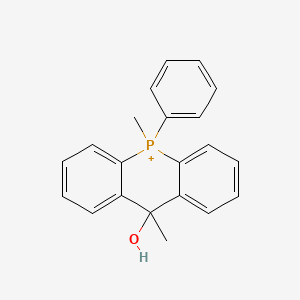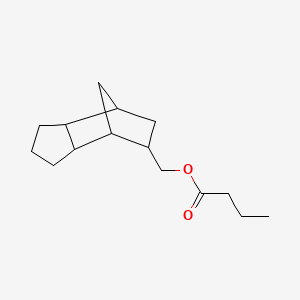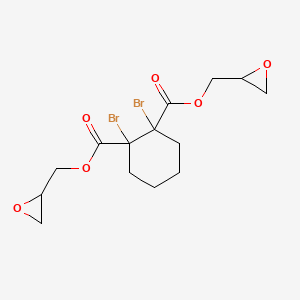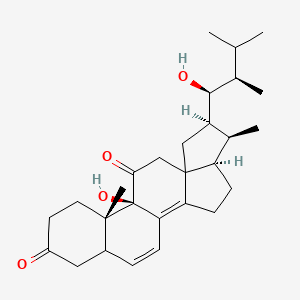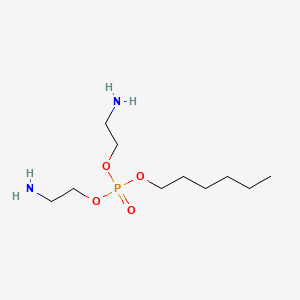
Bis(2-aminoethyl) hexyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-aminoethyl) hexyl phosphate is a chemical compound with the molecular formula C10H25N2O4P and a molecular weight of 268.29 g/mol . It is a derivative of phosphoric acid, where two aminoethyl groups and one hexyl group are attached to the phosphate moiety. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-aminoethyl) hexyl phosphate typically involves the reaction of hexyl phosphate with 2-aminoethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific reaction temperatures to optimize yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using large reactors and continuous flow systems. The reaction conditions are carefully monitored to maintain consistency and quality. The product is then purified using techniques such as distillation, crystallization, or chromatography to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2-aminoethyl) hexyl phosphate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The aminoethyl groups can participate in substitution reactions with other chemical entities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amino oxide derivatives, while substitution reactions can produce a variety of substituted phosphates .
Applications De Recherche Scientifique
Bis(2-aminoethyl) hexyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals, surfactants, and as an additive in lubricants
Mécanisme D'action
The mechanism of action of bis(2-aminoethyl) hexyl phosphate involves its interaction with specific molecular targets and pathways. The aminoethyl groups can interact with biological molecules, leading to various effects. For example, it may inhibit certain enzymes or disrupt cellular processes by binding to specific receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2-ethylhexyl) phosphate: This compound is similar in structure but has ethylhexyl groups instead of aminoethyl groups.
Trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)phosphinate: Another similar compound used in various industrial applications.
Uniqueness
Bis(2-aminoethyl) hexyl phosphate is unique due to the presence of aminoethyl groups, which impart specific chemical and biological properties. These groups allow the compound to participate in a wider range of reactions and interactions compared to its analogs .
Propriétés
Numéro CAS |
85508-12-9 |
|---|---|
Formule moléculaire |
C10H25N2O4P |
Poids moléculaire |
268.29 g/mol |
Nom IUPAC |
bis(2-aminoethyl) hexyl phosphate |
InChI |
InChI=1S/C10H25N2O4P/c1-2-3-4-5-8-14-17(13,15-9-6-11)16-10-7-12/h2-12H2,1H3 |
Clé InChI |
ARKHANLODLSDSU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOP(=O)(OCCN)OCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


